4-Chloro-N-(cyclohexylmethyl)aniline
Description
These compounds typically feature a 4-chlorophenylamine core modified with substituents at the nitrogen atom, such as alkyl, aryl, or Schiff base groups. This analysis focuses on structurally and functionally analogous derivatives to infer properties and applications of the target compound.
Properties
IUPAC Name |
4-chloro-N-(cyclohexylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJFQASRVCXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 4-chloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-N-(cyclohexylmethyl)aniline is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the aniline core but may reduce nucleophilicity at nitrogen. Substituents like methoxy or ferrocenyl balance this by donating electrons or introducing redox activity.
- Steric Effects : Cyclohexylmethyl groups (hypothetical in the target compound) would likely hinder crystallization and reduce reactivity compared to planar Schiff base derivatives.
- Synergistic Applications : Combining chloro-substitution with functional groups (e.g., methoxy, pyridinyl) tailors compounds for dual roles, such as corrosion inhibition and antimicrobial activity.
Biological Activity
4-Chloro-N-(cyclohexylmethyl)aniline is an organic compound with the molecular formula C13H16ClN and a molecular weight of 221.73 g/mol. This compound features a chloro group attached to a phenyl ring, along with a cyclohexylmethyl substituent on the nitrogen atom. Its structural characteristics suggest potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and synthetic organic chemistry.
Chemical Structure and Properties
The unique structure of this compound significantly influences its chemical reactivity and biological activity. The presence of the chloro substituent and the cyclohexyl group are critical in determining its interactions with biological targets, including enzymes and receptors.
| Property | Details |
|---|---|
| Molecular Formula | C13H16ClN |
| Molecular Weight | 221.73 g/mol |
| Chloro Group Position | Para to amino group |
| Cyclohexylmethyl Group | Attached to nitrogen |
Biological Activity
Research has indicated that this compound may interact with various biomolecules, influencing biological pathways. Studies suggest that compounds with similar structures often exhibit notable pharmacological properties, making this compound a candidate for further investigation in drug discovery.
The biological activity of this compound may involve binding to specific targets, leading to alterations in enzyme activity and receptor signaling pathways. Such interactions can result in various physiological effects, which are essential for understanding its therapeutic potential.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study investigating the interaction of this compound with specific enzymes revealed that it could inhibit certain enzymatic activities, suggesting potential applications as an enzyme inhibitor in therapeutic contexts.
- Receptor Binding Studies : Research has explored the binding affinity of this compound to various receptors, indicating that it may act as a modulator of receptor activity. For instance, its interaction with adenosine receptors has been noted, which could have implications for cardiovascular and neurological conditions .
- Antimicrobial Activity : Preliminary studies have shown that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, cyclohexylmethyl group | Potential enzyme inhibitor |
| 4-Chloro-N-(cyclohex-2-en-1-ylmethyl)aniline | Similar structure but different double bond | Altered reactivity and potential activity |
| N-(cyclohexylmethyl)aniline | Lacks chloro substituent | Distinct chemical properties |
Q & A
Q. What are the established synthetic routes for 4-Chloro-N-(cyclohexylmethyl)aniline?
The compound is synthesized via condensation of 4-chloroaniline with cyclohexylmethyl aldehyde under acid catalysis. A typical procedure involves refluxing equimolar reactants in methanol or chloroform, often with molecular sieves to absorb water and drive the reaction to completion. Purification is achieved via chromatography or recrystallization, yielding the product in moderate to high yields (e.g., 62% in analogous imine syntheses) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy : - and -NMR confirm proton and carbon environments, while IR identifies functional groups (e.g., C=N stretch at ~1600 cm). Mass spectrometry (MS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and crystal packing. For example, analogous compounds exhibit monoclinic systems (space group ) with cell parameters . Data collection uses MoK radiation (), and refinement employs SHELXL .
Q. What are the key safety considerations when handling this compound?
While specific toxicity data for this compound is limited, related aniline derivatives require precautions against skin absorption and inhalation. Use fume hoods, gloves, and protective eyewear. Waste disposal must comply with regulations for chlorinated aromatic amines .
Advanced Research Questions
Q. How can low synthetic yields be addressed in the preparation of this compound?
Optimize reaction conditions by:
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in flexible groups : The cyclohexylmethyl moiety may exhibit positional disorder. Use PART instructions in SHELXL to model split positions .
- Hydrogen bonding : Weak C–H⋯O interactions stabilize the crystal lattice. Validate hydrogen atom placement using riding models () .
- Data quality : Ensure high-resolution data () and apply multi-scan absorption corrections (e.g., SADABS) .
Q. How do conformational variations in the crystal structure impact reactivity?
X-ray studies of analogous compounds reveal significant dihedral angles between aromatic and aliphatic moieties (e.g., 19.68° vs. 45.54° in two molecules of a related structure). These variations arise from steric hindrance and intermolecular interactions. Computational modeling (DFT) can correlate conformers with electronic properties, such as charge distribution at the imine nitrogen, to predict reactivity in coordination chemistry .
Q. What methodologies are used to study environmental degradation pathways?
- Photocatalysis : Degradation under simulated solar radiation using catalysts like MnFeO/ZnSiO. Monitor intermediates via HPLC-MS .
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at controlled temperatures. Quantify degradation products (e.g., 4-chloroaniline) using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
